

protocol for Pd-catalyzed fluorination using SPANphos

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An overview of the palladium-catalyzed fluorination process using **SPANphos** is provided in this application note, which is intended for researchers, scientists, and professionals in drug development. It offers a thorough protocol, information on the catalytic cycle, and a suggested experimental workflow.

Introduction to Pd-Catalyzed Fluorination

The introduction of fluorine atoms into organic molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties that fluorine imparts.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-fluorine (C-F) bonds.[2][3] The success of these reactions is often highly dependent on the choice of ligand, which can influence the stability, activity, and selectivity of the palladium catalyst.[2] Sterically hindered phosphine ligands are frequently employed to facilitate the challenging C-F reductive elimination step.[2] This document outlines a general protocol for Pd-catalyzed fluorination, with a focus on the potential application of the **SPANphos** ligand.

Proposed Catalytic Cycle

The catalytic cycle for the Pd-catalyzed fluorination of an aryl halide typically proceeds through three key steps: oxidative addition, fluoride exchange, and reductive elimination.[2] The ligand plays a crucial role in facilitating each of these steps, particularly the final C-F bond-forming reductive elimination.[2]



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